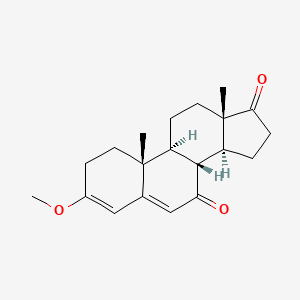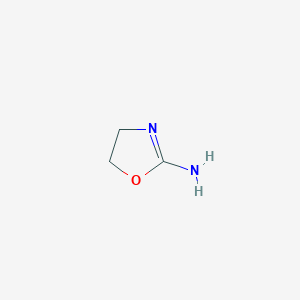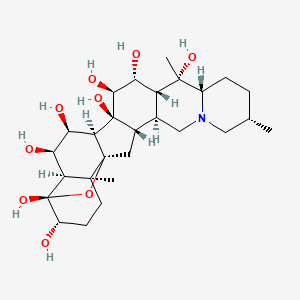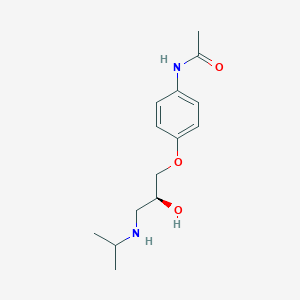
4-(2,4,6-trichlorophenoxy)aniline
Overview
Description
4-(2,4,6-Trichlorophenoxy)aniline is an organic compound with the molecular formula C12H8Cl3NO. It is a derivative of aniline, where the aniline group is substituted with a 2,4,6-trichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Biochemical Analysis
Biochemical Properties
2,4,6-Trichlorophenyl-4’-aminophenyl ether plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with human androgen receptor (hAR) and human estrogen receptor-alpha (hERα), displaying both antiandrogenic and estrogenic activities . These interactions suggest that 2,4,6-Trichlorophenyl-4’-aminophenyl ether may act as an endocrine disruptor, influencing hormonal activities in organisms.
Cellular Effects
The effects of 2,4,6-Trichlorophenyl-4’-aminophenyl ether on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound can disrupt endocrine functions by binding to androgen and estrogen receptors, thereby altering gene expression and cellular responses . Additionally, it has been reported to induce hepatic drug-metabolizing enzymes, further affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 2,4,6-Trichlorophenyl-4’-aminophenyl ether exerts its effects through binding interactions with biomolecules. It binds to androgen and estrogen receptors, inhibiting or activating these receptors depending on the context . This binding leads to changes in gene expression, which in turn affects various cellular functions. The compound’s ability to act as both an agonist and antagonist to these receptors highlights its complex mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trichlorophenyl-4’-aminophenyl ether change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can persist in the environment, with its degradation products also exhibiting biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause chronic effects on cellular functions, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 2,4,6-Trichlorophenyl-4’-aminophenyl ether vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of this compound have been associated with toxic effects such as liver damage and endocrine disruption . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects.
Metabolic Pathways
2,4,6-Trichlorophenyl-4’-aminophenyl ether is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can further interact with cellular components. These metabolic pathways influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,4,6-Trichlorophenyl-4’-aminophenyl ether is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can significantly impact its biological activity. For example, its accumulation in liver tissues has been linked to its hepatotoxic effects .
Subcellular Localization
The subcellular localization of 2,4,6-Trichlorophenyl-4’-aminophenyl ether is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization influences the compound’s interactions with cellular components and its overall biological effects. For instance, its presence in the nucleus can affect gene expression by interacting with nuclear receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-trichlorophenoxy)aniline typically involves the reaction of 2,4,6-trichlorophenol with aniline. One common method includes the following steps:
Reaction Setup: Aniline and 2,4,6-trichlorophenol are mixed in a suitable solvent such as glacial acetic acid or alcohol.
Introduction of Reagents: Dry hydrogen chloride gas is introduced into the reaction mixture while stirring.
Chlorination: Chlorine gas is then introduced under controlled temperature conditions (usually below 25°C).
Completion and Isolation: The reaction mixture is heated to around 55°C to remove excess gases, followed by cooling to room temperature. .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of specialized equipment such as reaction kettles and filtration systems ensures efficient synthesis and high yield. Additionally, the reuse of by-products like hydrogen chloride gas can improve the overall efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trichlorophenoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Acetic acid, ethanol, or other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-(2,4,6-Trichlorophenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 4-(2,4,6-trichlorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromoaniline: Similar in structure but with bromine atoms instead of chlorine.
2,4,6-Trichloroaniline: Lacks the phenoxy group, making it less complex.
4-Amino-2,6-dimethoxypyrimidine: Different core structure but similar functional groups .
Uniqueness
4-(2,4,6-Trichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
4-(2,4,6-trichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIXMXKRLYKJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73166-60-6 (hydrochloride) | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20180919 | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26306-61-6 | |
| Record name | 4-(2,4,6-Trichlorophenoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26306-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary degradation products of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil?
A1: Research by [] indicates that the degradation of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil, under both oxidative (aerobic) and reductive (anaerobic) conditions, leads to several key products:
Q2: How does the degradation rate of 2,4,6-Trichlorophenyl-4'-aminophenyl ether differ under oxidative and reductive conditions in flooded soil?
A2: [] found a significant difference in the degradation rate depending on the redox potential of the flooded soil:
Q3: What happens to a significant portion of the 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil shortly after application?
A3: A large portion of the radioactivity from the applied 2,4,6-Trichlorophenyl-4'-aminophenyl ether becomes strongly adsorbed to the soil within a few days, becoming unextractable with organic solvents. This phenomenon is attributed to the formation of complexes between the amino derivative of the compound and soil constituents. []
Q4: How does the accumulation and metabolism of 2,4,6-Trichlorophenyl-4'-aminophenyl ether differ between carp and the soil environment?
A4: While the provided abstracts [, ] do not offer specifics on the accumulation and metabolism of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in carp, they highlight an interesting research avenue. Comparing the metabolic pathways and accumulation patterns in carp with those observed in soil environments can provide valuable insights into the compound's behavior in different biological systems. Further investigation into these studies is recommended for a comprehensive understanding.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)





![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)



